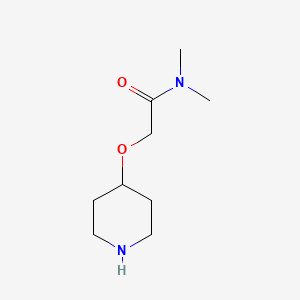![molecular formula C12H17N3O3 B1386300 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid CAS No. 1156112-29-6](/img/structure/B1386300.png)
2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid
Übersicht
Beschreibung
“2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid” is a chemical compound with the molecular formula C12H17N3O3 . It is also known by other synonyms such as “2-[4-(2-HYDROXYETHYL)-1-PIPERAZINYL]-ISONICOTINIC ACID” and "2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-4-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring substituted with a 2-hydroxyethyl group and an isonicotinic acid group . The InChI string representation of the molecule isInChI=1S/C12H17N3O3/c16-8-7-14-3-5-15(6-4-14)11-9-10(12(17)18)1-2-13-11/h1-2,9,16H,3-8H2,(H,17,18) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The topological polar surface area is 76.9 Ų . The compound is covalently bonded and has a complexity of 280 .Wissenschaftliche Forschungsanwendungen
Biopharmaceutical Manufacturing
This compound is used in the downstream processing of biopharmaceuticals. It serves as a buffer substance known as HEPES, which is crucial for maintaining the pH levels during the purification of biological products .
Cell Culture
HEPES is extensively used in cell culture applications. It helps to maintain physiological pH, which is vital for cell growth and survival in vitro. This buffering agent is particularly useful in environments outside of the CO2 incubator .
Protein Synthesis
In the field of molecular biology, HEPES is used to facilitate protein synthesis. It provides a stable pH environment, which is essential for the accurate transcription and translation processes during protein assembly .
Electron Microscopy
HEPES is utilized as a fixative in transmission electron microscopy. It preserves the fine cellular structures and is often used in the preparation of samples for high-resolution imaging .
Enzymatic Reactions
This compound is involved in enzymatic reaction studies, such as phosphorylation and photophosphorylation. It acts as a non-interfering agent, ensuring that enzymes function optimally in a controlled pH setting .
Pharmaceutical Formulations
HEPES is a component in various pharmaceutical formulations. Its buffering capacity is leveraged to stabilize the pH of topical, oral, and intravenous drugs, enhancing their stability and efficacy .
Biological Research
As one of the best all-purpose buffers, HEPES is a staple in biological research labs. It’s used in a wide array of experimental protocols where pH stability is required .
Tissue Engineering
In tissue engineering, HEPES is used to create a physiological environment for tissue constructs. It helps in maintaining the extracellular matrix and cellular signals that are critical for tissue development .
Eigenschaften
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-8-7-14-3-5-15(6-4-14)11-9-10(12(17)18)1-2-13-11/h1-2,9,16H,3-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCJSXYBWQKETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-{[chloro(phenyl)acetyl]amino}benzoate](/img/structure/B1386226.png)



![6-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386231.png)



![(Propan-2-yl)({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386237.png)